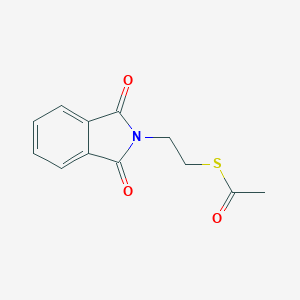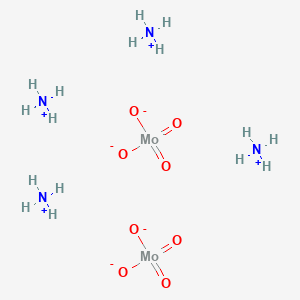![molecular formula C13H9NO2 B086741 1-Acetyl-1H-benzo[cd]indol-2-one CAS No. 58779-65-0](/img/structure/B86741.png)
1-Acetyl-1H-benzo[cd]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1H-benzo[cd]indol-2-one, also known as β-carboline-1-acetic acid, is a naturally occurring compound found in various plants and animals. It belongs to the class of β-carboline alkaloids, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-Acetyl-1H-benzo[cd]indol-2-one is not fully understood. However, it has been suggested that it may exert its biological activities through various pathways, including the inhibition of DNA topoisomerase II, the suppression of NF-κB activation, and the modulation of the immune system.
Biochemische Und Physiologische Effekte
1-Acetyl-1H-benzo[cd]indol-2-one has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Moreover, it has been reported to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes. In addition, it has been shown to modulate the immune system by stimulating the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Acetyl-1H-benzo[cd]indol-2-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Moreover, it is relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using 1-Acetyl-1H-benzo[cd]indol-2-one is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-Acetyl-1H-benzo[cd]indol-2-one. One of the directions is to investigate its potential as a therapeutic agent for cancer and viral infections. Moreover, the mechanism of action of 1-Acetyl-1H-benzo[cd]indol-2-one needs to be further elucidated to understand its diverse biological activities. In addition, the development of novel synthetic methods and analogs of 1-Acetyl-1H-benzo[cd]indol-2-one may lead to the discovery of more potent and selective compounds. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-Acetyl-1H-benzo[cd]indol-2-one may provide insights into its therapeutic potential and limitations.
Conclusion:
In conclusion, 1-Acetyl-1H-benzo[cd]indol-2-one is a naturally occurring compound with diverse biological activities. Its antitumor, antiviral, and anti-inflammatory properties make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Acetyl-1H-benzo[cd]indol-2-one have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
1-Acetyl-1H-benzo[cd]indol-2-one can be synthesized by several methods, including the condensation of tryptamine with acetic anhydride, the reaction of tryptamine with acetic acid and acetic anhydride, and the cyclization of 2-(2-nitrophenyl)ethylamine with acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1H-benzo[cd]indol-2-one has been extensively studied for its various biological activities, including its antitumor, antiviral, and anti-inflammatory properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antiviral activity against herpes simplex virus type 1 and 2 and hepatitis B virus. Moreover, it has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
58779-65-0 |
|---|---|
Produktname |
1-Acetyl-1H-benzo[cd]indol-2-one |
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-acetylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C13H9NO2/c1-8(15)14-11-7-3-5-9-4-2-6-10(12(9)11)13(14)16/h2-7H,1H3 |
InChI-Schlüssel |
PRMARXNVSOSOKI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Kanonische SMILES |
CC(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Andere CAS-Nummern |
58779-65-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



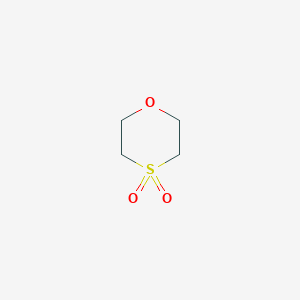
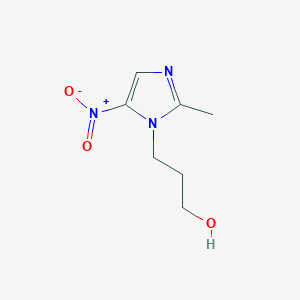
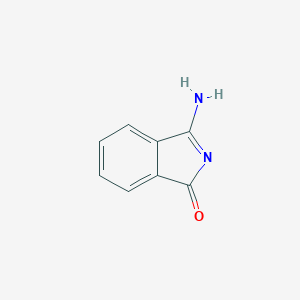
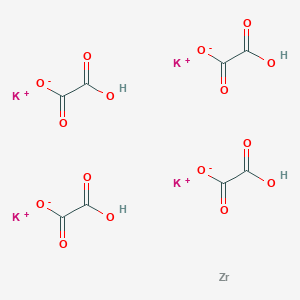
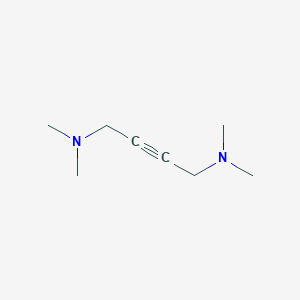
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
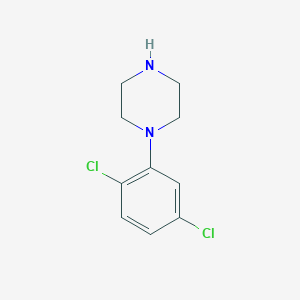
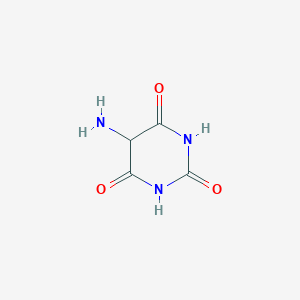
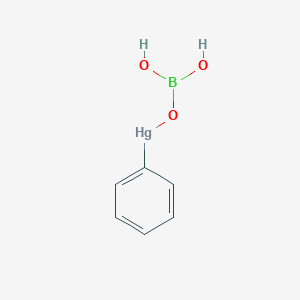
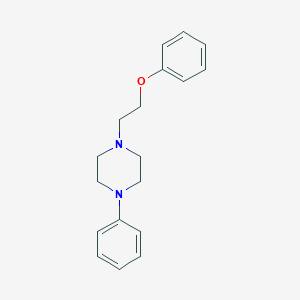
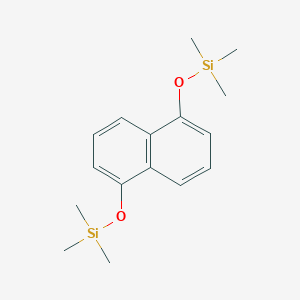
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)
